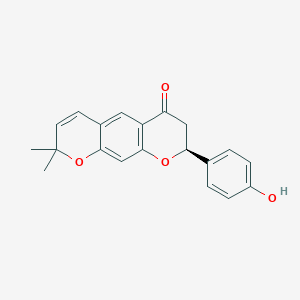
5-Oxopyrrolidin-3-carboxamid
Übersicht
Beschreibung
5-Oxopyrrolidine-3-carboxamide is a compound that falls under the category of organic compounds known as anilides . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of 5-Oxopyrrolidine-3-carboxamide involves cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . Another synthesis method involves the condensation reaction of carbothioamide in acidic medium .Molecular Structure Analysis
In the molecular structure of 5-Oxopyrrolidine-3-carboxamide, the fragment of HN11−C12−O13 is almost perpendicular to both pyrrolidin-2-one cycle (dihedral angle is 80.2 (3)°) and isoindol-1,3-dione system (dihedral angle is equal 86.0 (3)°) .Physical And Chemical Properties Analysis
5-Oxopyrrolidine-3-carboxamide has a molecular weight of 128.13 . It is a solid at room temperature and should be stored in a dry place at 2-8°C . The compound’s InChI Code is 1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8) .Wissenschaftliche Forschungsanwendungen
Analgetische Wirkung
1-substituierte 5-Oxopyrrolidin-3-carbonsäuren, die durch Cyclisierung von 2-Methylensuccinsäure mit aliphatischen, aromatischen und heterozyklischen Aminen hergestellt werden können, weisen nachweislich analgetische Wirkungen unterschiedlicher Stärke auf . Die analgetische Aktivität war bei Verbindungen mit einem aromatischen oder heterozyklischen Rest in der 1-Position leicht stärker ausgeprägt .
Antihypoxische Wirkungen
Diese Verbindungen zeigten auch antihypoxische Wirkungen . Dies deutet darauf hin, dass sie vielversprechend für die Entdeckung von Verbindungen mit antihypoxischer Aktivität sein könnten .
Zellteilungsstimulation
So ist beispielsweise bekannt, dass 1-Chinolyl-5-oxopyrrolidin-3-carbonsäuren die Teilung isolierter Affennierenzellen stimulieren .
GABA-Rezeptor-Antagonisten
Die Ergebnisse einer PASS-Vorhersage deuteten darauf hin, dass Verbindungen dieser Klasse potenzielle GABA-Rezeptor-Antagonisten waren .
Histamin-N-Methyltransferase-Inhibitoren
Diese Verbindungen könnten auch als Histamin-N-Methyltransferase-Inhibitoren wirken .
Benzodiazepin-Rezeptor-Antagonisten
Sie erwiesen sich auch als potenzielle Benzodiazepin-Rezeptor-Antagonisten .
Pharmakologische Aktivität
Aufgrund der oben genannten Eigenschaften zeigten diese Verbindungen arrhythmogene, antiepileptische, anxiolytische und andere Arten pharmakologischer Aktivität .
Synthese von Derivaten
Die 1-(4-Acetamidophenyl)-5-oxopyrrolidincarbonsäure wurde zur Synthese von Derivaten verwendet, die Azol-, Diazol- und Hydrazonreste im Molekül tragen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
The primary target of 5-Oxopyrrolidine-3-carboxamide is the Nav1.8 voltage-gated sodium ion channels . These channels are expressed primarily in sensory neurons, which are responsible for conveying information via the spinal cord .
Mode of Action
5-Oxopyrrolidine-3-carboxamide acts as an inhibitor of the Nav1.8 voltage-gated sodium ion channels . These channels play a central role in initiating and propagating action potentials . By inhibiting these channels, 5-Oxopyrrolidine-3-carboxamide can modulate the influx of sodium ions in excitable cells .
Biochemical Pathways
The Nav1.8 voltage-gated sodium ion channels are believed to play a role in various maladies, including neuropathic pain, chronic itch, and inflammatory pain perception . Therefore, the inhibition of these channels by 5-Oxopyrrolidine-3-carboxamide can affect these biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound’s solubility in various organic solvents could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The inhibition of Nav1.8 voltage-gated sodium ion channels by 5-Oxopyrrolidine-3-carboxamide can lead to a decrease in the perception of pain, itch, and inflammation . This makes it potentially useful for treating diseases involving Nav1.8 receptors or stemming specifically from dysfunction of Nav1.8 voltage-gated sodium ion channels .
Biochemische Analyse
Biochemical Properties
5-Oxopyrrolidine-3-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . It is synthesized via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds have shown analgesic and antihypoxic effects of varying strength .
Cellular Effects
5-Oxopyrrolidine-3-carboxamide has been observed to have effects on various types of cells and cellular processes . For example, 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .
Molecular Mechanism
The molecular mechanism of action of 5-Oxopyrrolidine-3-carboxamide involves its interactions with biomolecules and its effects on gene expression . It is suggested that compounds of this class were potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists .
Eigenschaften
IUPAC Name |
5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSCOTHGFJMOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393348 | |
| Record name | 5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14466-21-8 | |
| Record name | 5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxo-pyrrolidine-3-carboxylic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-Oxopyrrolidine-3-carboxamide derivatives as CCR5 antagonists in the context of HIV-1?
A: 5-Oxopyrrolidine-3-carboxamide derivatives bind to the CCR5 receptor, which is a chemokine receptor found on the surface of white blood cells. This binding prevents the interaction between CCR5 and the HIV-1 envelope protein gp120, which is essential for the virus to enter and infect the host cell. [, ] Specifically, these derivatives inhibit CCR5-using HIV-1 envelope-mediated membrane fusion, effectively blocking viral entry. []
Q2: How does the structure of 5-Oxopyrrolidine-3-carboxamide influence its activity as a CCR5 antagonist?
A: Structure-activity relationship (SAR) studies have shown that modifications to the 5-Oxopyrrolidine-3-carboxamide scaffold can significantly impact its CCR5 antagonistic activity. For example, introducing 3,4-dichloro substituents to the central phenyl ring or replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group enhances binding affinity to CCR5. []
Q3: Apart from CCR5 antagonism, what other biological activities have been explored for 5-Oxopyrrolidine-3-carboxamide derivatives?
A: 5-Oxopyrrolidine-3-carboxamide derivatives have shown potential as antimycobacterial agents. [] Molecular docking studies suggest that these compounds bind to Mycobacterium tuberculosis enoyl reductase (InhA), a key enzyme involved in mycolic acid biosynthesis, which is essential for the survival of the bacteria. [, , , , ] Additionally, some derivatives exhibit antioxidant activity, with certain compounds demonstrating higher potency than ascorbic acid. []
Q4: Can you describe a synthetic route for preparing 5-Oxopyrrolidine-3-carboxamide derivatives?
A: One efficient approach involves a two-step synthesis starting from γ-lactone. The first step involves a conjugate addition of primary amines to an ethyl α-functionalized acrylate, followed by intramolecular cyclization to yield N,1-dialkyl-4-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxamides. []
Q5: Have computational methods been employed to study 5-Oxopyrrolidine-3-carboxamide derivatives?
A: Yes, molecular docking studies have been performed to understand the binding interactions of 5-Oxopyrrolidine-3-carboxamide derivatives with their targets. For instance, docking studies revealed that the pyrrolyl peptide linkage and specific substitutions on the aromatic ring are crucial for binding to InhA in Mycobacterium tuberculosis. [] Additionally, these compounds have been docked into the active sites of other targets like Candida albicans dihydrofolate reductase. [] These simulations help visualize potential binding modes and provide insights for further structural optimization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


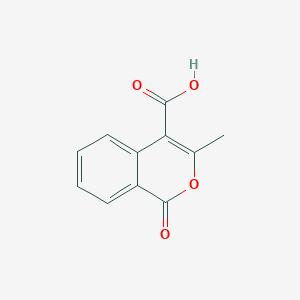
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B176719.png)
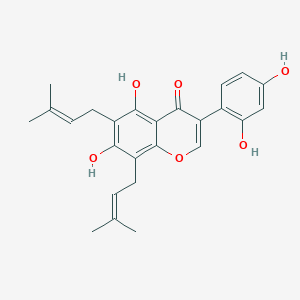

![4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B176725.png)
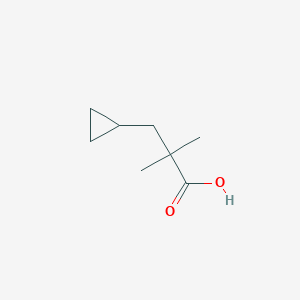
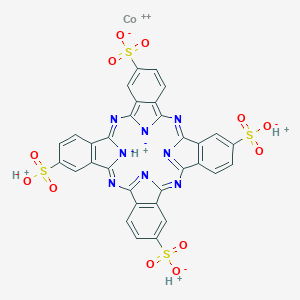
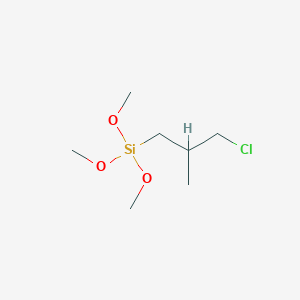
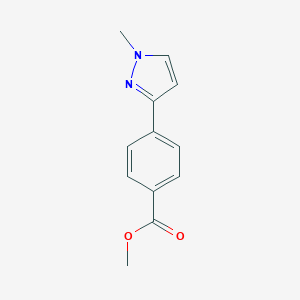


![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)

